

N-Octadecyl-N'-propyl-sulfamide (CC7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Octadecyl-N'-propyl-sulfamide*

Cat. No.: *B1663048*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecyl-N'-propyl-sulfamide, commonly known as CC7, is a synthetic, small-molecule agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).^{[1][2]} Developed as a structural analog of the endogenous lipid mediator oleoylethanolamide (OEA), CC7 exhibits potent and selective activation of PPAR α , a key regulator of lipid metabolism.^{[1][2]} This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological effects, and experimental methodologies related to CC7, intended to serve as a valuable resource for researchers in the fields of metabolic disease, pharmacology, and drug discovery.

Chemical and Physical Properties

N-Octadecyl-N'-propyl-sulfamide is a sulfamide derivative characterized by a long octadecyl carbon chain, which contributes to its high lipophilicity and ability to interact with the ligand-binding domain of PPAR α .^[1]

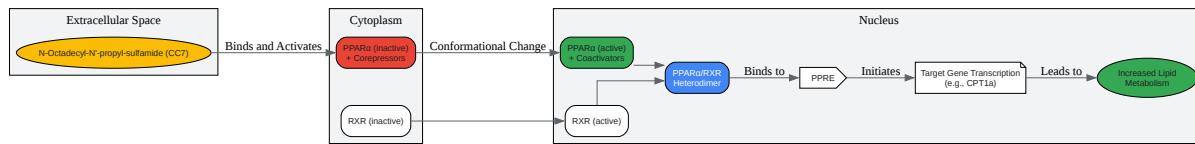
Table 1: Chemical and Physical Properties of **N-Octadecyl-N'-propyl-sulfamide** (CC7)

Property	Value	Reference
Chemical Name	N-Octadecyl-N'-propyl-sulfamide	[3]
Alias	CC7	[2]
CAS Number	925891-74-3	[3][4]
Molecular Formula	C ₂₁ H ₄₆ N ₂ O ₂ S	[3]
Molecular Weight	390.67 g/mol	[3]
Melting Point	111 - 113 °C	[5]
Appearance	Not specified in available literature	
Solubility	Soluble in DMSO and ethanol for in vitro studies. For in vivo studies, it has been dissolved in a mixture of Tocrisolve™-100 and saline.	[2]
Purity	>95% (as per a commercially available sample)	[5]

Mechanism of Action: PPAR α Activation

CC7 functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and glucose metabolism.[1][2]

Upon binding to PPAR α , CC7 induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This activated PPAR α then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR α /RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, ketogenesis, and lipid transport, ultimately leading to a reduction in plasma lipid levels.[1]



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of **N-Octadecyl-N'-propyl-sulfamide (CC7)** via PPAR α activation.

Biological Effects

In vivo and in vitro studies have demonstrated the significant biological effects of CC7, primarily related to its potent PPAR α agonism.

In Vitro Effects

- PPAR α Activation: CC7 is a potent activator of PPAR α with an EC50 of 100 nM.[6]
- Gene Expression: In HepG2 cells, CC7 has been shown to induce the mRNA expression of Carnitine Palmitoyltransferase 1A (CPT1a), a key enzyme in fatty acid oxidation, in a PPAR α -dependent manner.[2]

In Vivo Effects

Animal studies, primarily in rats, have revealed the following effects:

- Anorectic and Anti-obesity Effects: CC7 administration has been shown to inhibit food intake and reduce body weight gain.[2]
- Hypolipidemic Effects: It effectively reduces plasma triglyceride concentrations.[7]
- Hepatic Effects: CC7 has been observed to decrease hepatic fat content.[2]

- Selective PPAR α Activity: In a comparative study with OEA, while both compounds showed similar anorectic and anti-obesity effects, OEA produced visceral analgesia whereas CC7 did not, suggesting that the effects of CC7 are more specifically mediated by PPAR α .[\[2\]](#)

Table 2: Summary of In Vivo Studies on **N-Octadecyl-N'-propyl-sulfamide** (CC7)

Species	Dosage	Administration Route	Duration	Observed Effects	Reference
Wistar Rats	0.03, 0.3, 3 mg/kg	Intraperitoneal (i.p.)	Acute	Dose-dependent suppression of food intake in food-deprived rats.	[7]
Wistar Rats	5 mg/kg	Intraperitoneal (i.p.)	7 days	Reduced food intake and body weight gain.	[2]
Wistar and Zucker (fa/fa) rats	1 mg/kg	Not specified	8-11 days	Induced satiety, decreased food intake, body weight, and plasma triglyceride concentration.	.
Mice	3 and 10 mg/kg	Not specified	Not specified	Neuroprotective effects in a hypoxia-ischemia model.	[6]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the characterization of CC7. These should be adapted and optimized for specific experimental conditions.

PPAR α Reporter Gene Assay

This assay is used to determine the ability of a compound to activate PPAR α and drive the expression of a reporter gene.

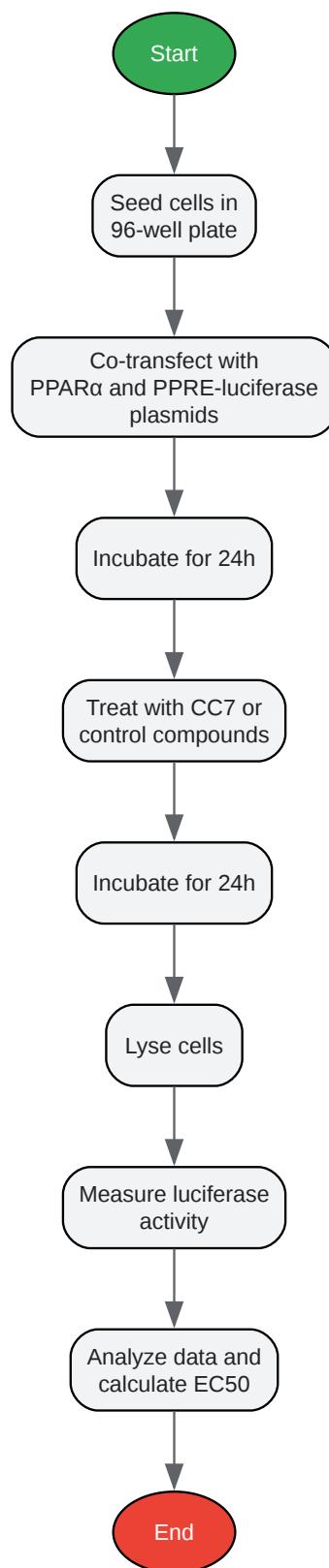
Materials:

- Mammalian cell line (e.g., HEK293T, HepG2)
- Expression plasmid for human or rat PPAR α
- Reporter plasmid containing a PPRE sequence upstream of a luciferase gene
- Transfection reagent
- Cell culture medium and supplements
- **N-Octadecyl-N'-propyl-sulfamide** (CC7) and reference agonists (e.g., GW7647)
- Luciferase assay system
- Luminometer

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Transfection: Co-transfect the cells with the PPAR α expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
- Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CC7 or a reference agonist. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for another 24 hours.

- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Octadecyl-N'-propyl-sulfamide | Benchchem [benchchem.com]
- 2. Computational and Biological Evaluation of N-octadecyl-N'-propylsulfamide, a Selective PPAR α Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. N-Octadecyl-N'-propyl-sulfamide, CasNo.925891-74-3 Absin Bioscience Inc. CHINA(Mainland) [shop406677.lookchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Frontiers | Octadecylpropyl Sulfamide Reduces Neurodegeneration and Restores the Memory Deficits Induced by Hypoxia-Ischemia in Mice [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [N-Octadecyl-N'-propyl-sulfamide (CC7): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663048#what-is-n-octadecyl-n-propyl-sulfamide-cc7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com